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Compound of Interest

Compound Name: 1-Phenyl-1-propanol

Cat. No.: B1198777

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) Data of a Key Aromatic Alcohol

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenyl-1-propanol, a significant aromatic alcohol used in various chemical syntheses and as
a fragrance component. This document is intended for researchers, scientists, and
professionals in drug development and analytical chemistry who require detailed spectroscopic
information for identification, characterization, and quality control purposes.

Introduction

1-Phenyl-1-propanol (CAS No: 93-54-9) is a chiral secondary alcohol with the chemical
formula CeH120. Its structure, consisting of a phenyl group and a hydroxyl group attached to
the first carbon of a propyl chain, gives rise to a characteristic set of spectroscopic signatures.
Understanding these spectral features is crucial for its unambiguous identification and for the
analysis of its purity and structure in various matrices. This guide presents a detailed analysis
of its 1H NMR, 3C NMR, IR, and MS data, supplemented with comprehensive experimental
protocols.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance, infrared, and mass spectrometry
data for 1-phenyl-1-propanol. All quantitative data are summarized in structured tables for
ease of reference and comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The H
and 13C NMR spectra of 1-phenyl-1-propanol provide detailed information about its carbon-
hydrogen framework.

The *H NMR spectrum of 1-phenyl-1-propanol, typically recorded in deuterated chloroform
(CDCIs), exhibits distinct signals for the aromatic, methine, methylene, and methyl protons. The
chemical shifts (&) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

. . Coupling
Proton Chemical Shift o )
_ Multiplicity Constant (J, Integration
Assignment (5, ppm)
Hz)

Phenyl-H 7.25-7.39 Multiplet - 5H

CH-OH 4.59 Triplet 6.6 1H

OH 2.05 Singlet - 1H

CH: 1.75-1.88 Multiplet - 2H

CHs 0.91 Triplet 7.4 3H

The 13C NMR spectrum of 1-phenyl-1-propanol in CDCIs reveals nine distinct carbon signals,
corresponding to each carbon atom in the molecule.

Carbon Assignment Chemical Shift (8, ppm)
C (ipso-phenyl) 144.9

C (ortho-phenyl) 128.4

C (meta-phenyl) 127.4

C (para-phenyl) 126.2

CH-OH 76.1

CH:z 32.0

CHs 10.2
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Infrared (IR) Spectroscopy

The IR spectrum of 1-phenyl-1-propanol displays characteristic absorption bands
corresponding to the vibrational frequencies of its functional groups. The spectrum is typically
recorded as a liquid film.

Wavenumber (cm~1) Vibrational Assignment Intensity

~3360 O-H stretch (alcohol) Broad, Strong

~3030 C-H stretch (aromatic) Medium

~2965, 2930, 2875 C-H stretch (aliphatic) Strong

~1600, 1495, 1450 C=C stretch (aromatic ring) Medium to Strong
C-O stretch (secondary

~1015 Strong
alcohol)

C-H bend (out-of-plane,
~760, 700 ) Strong
monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry of 1-phenyl-1-propanol, typically performed using electron ionization (EI),
provides information about its molecular weight and fragmentation pattern. The mass-to-charge
ratio (m/z) of the resulting ions is recorded.

m/z Relative Intensity (%) Proposed Fragment
136 ~20 [M]* (Molecular lon)
107 100 [M - CzHs]* (Base Peak)
79 ~60 [CeH7]*

77 ~40 [CeHs]* (Phenyl cation)

The fragmentation pattern is a key identifier for the molecule. The base peak at m/z 107 is
formed by the favorable cleavage of the ethyl group, resulting in a stable benzylic cation.
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented in this guide.

NMR Spectroscopy Protocol

A general protocol for obtaining high-resolution *H and 3C NMR spectra of 1-phenyl-1-
propanol is as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of 1-phenyl-1-propanol in 0.6-0.7
mL of deuterated chloroform (CDClIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0 ppm).

 Instrumentation: Utilize a nuclear magnetic resonance spectrometer operating at a frequency
of 300 MHz or higher for *H NMR and 75 MHz or higher for 13C NMR.

e 'H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Apply a relaxation delay of 1-2 seconds between scans.
e 13C NMR Acquisition:

o Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for
each carbon.

o A higher number of scans is typically required compared to *H NMR (e.g., 128-1024
scans) due to the lower natural abundance of 13C.
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o Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150
ppm).

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy Protocol

The following protocol is suitable for obtaining the IR spectrum of liquid 1-phenyl-1-propanol:

e Sample Preparation: As 1-phenyl-1-propanol is a liquid at room temperature, it can be
analyzed directly as a thin film.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Spectrum Acquisition:

[¢]

Clean the salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like dichloromethane or
isopropanol and allow them to dry completely.

o Place a small drop of 1-phenyl-1-propanol on one salt plate and carefully place the
second plate on top to create a thin liquid film between the plates.

o Mount the salt plates in the sample holder of the spectrometer.

o Record a background spectrum of the empty salt plates.

o Acquire the sample spectrum over the range of 4000-400 cm~1.

o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: The acquired spectrum is typically presented as transmittance (%) versus
wavenumber (cm™1). Identify and label the major absorption peaks.

Mass Spectrometry (MS) Protocol

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 1-
phenyl-1-propanol is as follows:
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e Sample Preparation: Prepare a dilute solution of 1-phenyl-1-propanol (e.g., 1 mg/mL) in a
volatile organic solvent such as dichloromethane or methanol.

e Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the
analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

e GC Conditions:

o

Injector Temperature: 250 °C.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[¢]

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,
then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

o

Injection Volume: 1 pL.
e MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.

o Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight
of the analyte (e.g., 200).

o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Data Analysis: Identify the peak corresponding to 1-phenyl-1-propanol in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion
and the fragmentation pattern.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the fragmentation
pathway of 1-phenyl-1-propanol.
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Data Acquisition & Analysis
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« To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenyl-1-propanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1198777#spectroscopic-data-of-1-phenyl-1-propanol-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198777?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

